Diethyl 2-diazomalonate
Overview
Description
Diethyl 2-diazomalonate is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a malonate ester. This compound is widely used in organic synthesis due to its versatility and reactivity, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-diazomalonate can be synthesized through the diazo transfer reaction. One common method involves the reaction of diethyl malonate with p-toluenesulfonyl azide in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparations. The scalability of the diazo transfer reaction makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-diazomalonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the diazo group to an amine.
Substitution: The diazo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the diazo group under mild conditions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Substituted malonates with various functional groups.
Scientific Research Applications
Diethyl 2-diazomalonate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including heterocycles and natural products.
Industry: this compound is used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The reactivity of diethyl 2-diazomalonate is primarily due to the diazo group, which can generate carbenes or participate in cycloaddition reactions. The diazo group can be activated by heat, light, or transition metal catalysts, leading to the formation of highly reactive intermediates that can insert into carbon-hydrogen or carbon-carbon bonds . These reactions often proceed through a concerted mechanism involving the formation of a diazonium intermediate and subsequent loss of nitrogen gas.
Comparison with Similar Compounds
Diethyl diazomalonate: Similar in structure but with different substituents.
Ethyl diazoacetate: Another diazo compound with a single ester group.
Diazomethane: A simpler diazo compound used for methylation reactions.
Uniqueness: Diethyl 2-diazomalonate is unique due to its dual ester groups, which enhance its reactivity and versatility in synthetic applications. Compared to simpler diazo compounds like diazomethane, this compound offers greater stability and selectivity in reactions .
Properties
IUPAC Name |
diethyl 2-diazopropanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-6(10)5(9-8)7(11)13-4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSINDLUNOGABJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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